molecular formula C12H10Cl2N2S B8701087 4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline CAS No. 58803-97-7

4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline

Cat. No. B8701087
CAS RN: 58803-97-7
M. Wt: 285.2 g/mol
InChI Key: BQRQZNPDCNTIBE-UHFFFAOYSA-N
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Patent
US03991068

Procedure details

p-Aminothiophenol (6.25 grams; 0.05 mole) was dissolved in 40 ml. of dimethylsulfoxide and powdered dry sodium hydroxide (2.0 grams; 0.05 mole) added thereto. The resulting mixture was warmed slightly, stirred and an additional 20 ml. of dimethylsulfoxide added thereto to clear the solution. A solution of 3,6-dichloro-2-chloromethylpyridine (8.6 grams; 0.05 mole) in 20 ml. of dimethylsulfoxide was added thereto slowly, with stirring, over a period of about one hour. The temperature of the reaction mixture increased to about 30°-45° C. during the addition. Following the completion of the addition, the reaction mixture was cooled and poured over ice and allowed to stand for about 15 hours. The aqueous layer was then decanted and the residue extracted with 5-500 ml. portions of hexane and the product precipitate recovered therefrom. Recrystallization of the precipitate from benzene gave the desired N-(4-((3,6-dichloro-2-pyridinyl)methylio)benzenamine compound as a crystalline solid having a melting point of 110°-111° C.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
4-((3,6-dichloro-2-pyridinyl)methylio)benzenamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:11][C:12]1[C:13]([CH2:19]Cl)=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=1>CS(C)=O>[Cl:11][C:12]1[C:13]([CH2:19][S:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)CCl
Step Four
Name
4-((3,6-dichloro-2-pyridinyl)methylio)benzenamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed slightly
STIRRING
Type
STIRRING
Details
slowly, with stirring, over a period of about one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture increased to about 30°-45° C. during the addition
ADDITION
Type
ADDITION
Details
the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
The aqueous layer was then decanted
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with 5-500 ml
CUSTOM
Type
CUSTOM
Details
portions of hexane and the product precipitate recovered
CUSTOM
Type
CUSTOM
Details
Recrystallization of the precipitate from benzene
CUSTOM
Type
CUSTOM
Details
gave the

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
ClC=1C(=NC(=CC1)Cl)CSC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.